molecular formula C12H13N3O2 B2474349 Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate CAS No. 121716-25-4

Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2474349
CAS No.: 121716-25-4
M. Wt: 231.255
InChI Key: ROJIEOHQJZFAHA-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate is a pyrazole-based derivative characterized by a 5-amino group, a methyl ester at position 4, and a meta-methylphenyl (m-tolyl) substituent at position 1 of the pyrazole ring. Its synthesis typically involves condensation reactions between hydrazine derivatives and ethoxymethylene cyanoacetate intermediates under basic conditions, followed by functionalization of the aryl group .

Properties

IUPAC Name

methyl 5-amino-1-(3-methylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-4-3-5-9(6-8)15-11(13)10(7-14-15)12(16)17-2/h3-7H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJIEOHQJZFAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the cyclization of suitable precursors under specific conditions. For instance, the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst can yield the desired pyrazole derivative . The reaction is often carried out in solvents like ethanol or water at room temperature or under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and green solvents is also emphasized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various alkyl or aryl groups onto the pyrazole ring .

Scientific Research Applications

Scientific Research Applications

The compound has numerous applications across different fields:

1. Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Its mechanisms may involve enzyme inhibition, particularly targeting metabolic processes relevant in infections.
  • Anti-inflammatory Effects : Research indicates that the compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Potential : Some studies have reported that pyrazole derivatives can inhibit the proliferation of cancer cells, with particular efficacy against HeLa (cervical cancer) and HepG2 (liver cancer) cells .

2. Agrochemicals

  • Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate serves as an intermediate in synthesizing agrochemicals, contributing to the development of more effective pesticides and herbicides .

3. Organic Synthesis

  • This compound acts as a building block in synthesizing more complex molecules, particularly in coordination chemistry where it can serve as a ligand .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on Antimicrobial Properties : In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antibiotic adjuvant .
  • Anti-inflammatory Research : Investigations into its anti-inflammatory properties showed promising results in animal models of inflammation, suggesting that derivatives could lead to new treatments for chronic inflammatory diseases .

Mechanism of Action

The mechanism by which Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate with analogs differing in substituents at the pyrazole’s 1-position, ester groups, or amino group modifications. Key differences in physicochemical properties, synthetic routes, and biological activities are highlighted.

Structural Analogs with Varied Aryl Substituents

Substituents on the aryl group significantly influence electronic, steric, and solubility properties:

Compound Name Aryl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 3-methylphenyl C₁₂H₁₃N₃O₂ 231.25 (calculated) Predicted moderate solubility in polar solvents
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-fluorophenyl C₁₂H₁₂FN₃O₂ 249.24 mp 153–154°C; used in pesticide testing
Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate 7-methoxyquinolin-4-yl C₁₆H₁₅N₅O₃ 337.32 Intermediate for pyrazolo-pyrimidines with kinase inhibition potential
1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide 2-methylphenyl C₁₆H₁₅N₃O 249.31 Density: 1.15 g/cm³; predicted pKa 3.13

Key Observations :

  • Electronic Effects : The m-tolyl group (meta-methyl) provides moderate electron-donating effects compared to electron-withdrawing groups like fluorine (4-fluorophenyl) .
  • Biological Relevance: Quinoline-containing derivatives (e.g., ) show enhanced pharmacological profiles due to extended aromatic systems, unlike simpler aryl groups.
Ester Group Modifications

The choice of ester (methyl vs. ethyl) impacts lipophilicity and metabolic stability:

Compound Name Ester Group Molecular Weight (g/mol) Key Properties
This compound Methyl 231.25 Higher lipophilicity vs. ethyl analogs
Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate Ethyl 325.34 Improved aqueous solubility due to sulfonamide

Synthetic Flexibility : Ethyl esters are often hydrolyzed to carboxylic acids for further derivatization (e.g., conversion to Panx-1 blockers) . Methyl esters, while less reactive, may offer better stability in vivo.

Amino Group Functionalization

Modifications at the 5-amino position alter hydrogen-bonding capacity and bioactivity:

Compound Name 5-Amino Modification Activity Profile Reference
This compound –NH₂ Base compound for further derivatization
Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate –NH₂ + methylthio Enhanced kinase inhibition
Methyl 5-amino-1-(6-anilino-4-pyrimidinyl)-1H-pyrazole-4-carboxylate –NH₂ + pyrimidinyl Anticandidate for antineoplastic agents

Trend : Introduction of sulfur-containing groups (e.g., methylthio) or heteroaromatic rings (e.g., pyrimidine) enhances target binding affinity, as seen in kinase inhibitors .

Biological Activity

Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of the m-tolyl group enhances its biological activity, making it a candidate for drug development and agricultural applications. The molecular formula is C11H12N4O2C_{11}H_{12}N_4O_2, with a molecular weight of 231.25 g/mol .

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial and fungal strains. For instance, similar pyrazole compounds have shown activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : Some studies suggest that pyrazoles can inhibit cancer cell proliferation. For example, certain analogs have shown activity against HeLa cells (cervical cancer) and HepG2 cells (liver cancer) .

The biological effects of this compound are believed to result from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes. For instance, certain pyrazoles have been identified as inhibitors of monoamine oxidase (MAO), which is relevant in neurodegenerative diseases .
  • Binding Affinity Studies : Molecular docking studies have been employed to assess the binding affinity of this compound to various receptors and enzymes, providing insights into its potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
Anti-inflammatoryInhibition of inflammatory pathways
AnticancerInhibition of proliferation in HeLa and HepG2 cells
Enzyme InhibitionPotential MAO inhibitor

Synthesis and Modification

The synthesis of this compound typically involves several chemical reactions, including oxidation, reduction, and substitution reactions. These processes allow for the modification of the compound to enhance its biological properties or to create derivatives tailored for specific applications .

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the effects of this compound. Future studies should focus on:

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Clinical Trials : Initiating trials to evaluate therapeutic potential in humans.

Q & A

Q. What are the standard synthetic routes for Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation of β-ketoesters, arylhydrazines, and DMF-DMA (dimethylformamide dimethyl acetal). For example, ethyl acetoacetate reacts with phenylhydrazine derivatives and DMF-DMA to form pyrazole-4-carboxylate intermediates, which are hydrolyzed to carboxylic acids or methylated for ester derivatives . Key steps include refluxing in ethanol or methanol, followed by purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.
  • FT-IR : For identifying amino (-NH₂), carbonyl (C=O), and ester (C-O) functional groups.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray diffraction (XRD) : For unambiguous structural determination (if single crystals are obtained) .

Q. How does the m-tolyl substituent influence the compound’s reactivity?

The meta-methyl group on the aryl ring enhances steric hindrance, affecting regioselectivity in substitution reactions. Computational studies (e.g., DFT) show that electron-donating groups like -CH₃ stabilize the pyrazole ring’s electron density, influencing nucleophilic attack sites .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in pyrazole derivatives?

Single-crystal XRD refined with SHELXL provides precise bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular N–H···O and C–H···π interactions stabilize the crystal lattice, as observed in ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate . Discrepancies between experimental and computational geometries (e.g., torsion angles) can be resolved using WinGX/ORTEP for visualization .

Q. What methodologies address contradictions between experimental and computational spectral data?

Discrepancies (e.g., NMR chemical shifts or IR vibrational modes) arise from solvent effects or basis-set limitations in DFT. Mitigation strategies include:

  • Using polarizable continuum models (PCM) for solvent corrections.
  • Comparing multiple functionals (e.g., B3LYP vs. M06-2X) to assess accuracy .

Q. How do intermolecular interactions affect the compound’s solid-state properties?

Hydrogen-bonding networks (e.g., N–H···O=C) and π-π stacking between aromatic rings dictate melting points, solubility, and stability. For example, in ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, eight intermolecular H-bonds create a rigid lattice, reducing solubility in polar solvents .

Q. What strategies optimize biological activity in pyrazole-4-carboxylate derivatives?

Structure-activity relationship (SAR) studies suggest:

  • Amino group modification : Acylation or sulfonation enhances bioavailability.
  • Substituent tuning : Electron-withdrawing groups (e.g., -NO₂, -F) on the aryl ring improve enzyme inhibition (e.g., COX-2, kinases) .

Key Methodological Recommendations

  • For synthesis : Optimize reaction time and temperature to avoid byproducts (e.g., over-alkylation).
  • For XRD : Use SHELXL for anisotropic refinement and PLATON for validating H-bond networks .
  • For computational studies : Validate geometries with frequency calculations to ensure no imaginary modes .

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